![molecular formula C6H14O5 B1202772 L-Fucitol CAS No. 13074-06-1](/img/structure/B1202772.png)
L-Fucitol
Overview
Description
It can also be obtained by the reduction of fucose . Fucitol is a hexane-1,2,3,4,5-pentol, meaning it has five hydroxyl groups attached to a six-carbon chain. It is a member of the hexose family of sugars, which are monosaccharides containing six carbon atoms .
Mechanism of Action
Target of Action
L-Fucitol, also known as fucitol or 1-Deoxy-D-galactitol, primarily targets the enzyme L-fucose isomerase . This enzyme is found in various organisms, including Shigella flexneri . The role of L-fucose isomerase is to convert the aldose L-fucose into the corresponding ketose L-fuculose .
Mode of Action
This compound interacts with its target, L-fucose isomerase, by mimicking a bound L-fucose molecule in its open chain form . This interaction results in the conversion of the aldose L-fucose into the corresponding ketose L-fuculose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the isomerization of L-fucose to L-fuculose, catalyzed by L-fucose isomerase This reaction is part of the larger carbohydrate metabolism pathway
Result of Action
The primary molecular effect of this compound’s action is the conversion of L-fucose to L-fuculose . This conversion could potentially influence various cellular processes given the role of carbohydrates in cellular function.
Action Environment
Like many biochemical reactions, the activity of l-fucose isomerase and the efficacy of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
L-Fucitol plays a significant role in biochemical reactions, particularly in the metabolism of L-fucose. It interacts with several enzymes, including L-fucose isomerase, which converts L-fucose to L-fuculose, and subsequently, L-fuculose reductase, which reduces L-fuculose to this compound . These interactions are essential for the conversion and utilization of L-fucose in various biological processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the metabolism of sugars and sugar alcohols. Additionally, this compound can modulate cell signaling pathways that are crucial for cell growth and differentiation . Its impact on cellular metabolism includes altering the levels of metabolites and influencing the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to L-fuculose reductase, facilitating the reduction of L-fuculose to this compound . This binding interaction is crucial for the enzymatic activity and the subsequent metabolic processes. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential long-term applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on metabolic processes and cellular functions. At high doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of L-fucose. It interacts with enzymes such as L-fucose isomerase and L-fuculose reductase, which are essential for the conversion of L-fucose to this compound . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, thereby affecting overall metabolic activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, ensuring its availability for metabolic processes . The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its overall function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fucitol can be synthesized from L-fucose through a reduction reaction using sodium borohydride as the reducing agent. The reaction is typically carried out in an aqueous solution, and the product is purified using paper chromatography .
Industrial Production Methods: For industrial production, fucitol can be obtained via various routes, including chemical synthesis, enzymatic synthesis, and extraction from natural sources such as seaweeds. The enzymatic approach involves the use of fucose isomerase, which interconverts L-fucose and L-fuculose. This method is efficient for producing L-fucose for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Fucitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Fucitol can be oxidized to produce fucitol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: As mentioned earlier, fucitol itself is produced by the reduction of L-fucose using sodium borohydride.
Substitution: Fucitol can undergo substitution reactions where one or more hydroxyl groups are replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include various fucitol derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : L-Fucitol serves as a versatile building block in the synthesis of complex molecules. Its hydroxyl groups facilitate the formation of glycosidic bonds, making it useful in carbohydrate chemistry.
- Synthesis of Derivatives : Researchers have synthesized derivatives of this compound for various applications, including antioxidants and other bioactive compounds .
Biology
- Metabolic Role : this compound plays a significant role in biological systems, particularly concerning the metabolism of fucose and related sugars. It influences cellular processes such as cell signaling and gene expression.
- Fucosylated Compounds : Studies have shown that fucosylated compounds derived from this compound exhibit biological activities like anticoagulation and neurite outgrowth promotion, indicating potential therapeutic uses .
Medicine
- Therapeutic Properties : this compound and its derivatives are being investigated for their anti-inflammatory and anti-tumor activities. Its ability to modulate immune responses makes it a candidate for therapeutic applications.
- Potential in Drug Development : The compound's role in glycosylation processes is crucial for drug development, particularly in enhancing the efficacy of glycoprotein-based therapeutics.
Industry
- Cosmetics and Pharmaceuticals : Due to its moisturizing properties, this compound is used in cosmetic formulations. Its safety profile also supports its use in pharmaceutical products.
- Biocatalytic Production : Recent advancements have demonstrated that this compound can be biocatalytically converted into L-fucose using enzymes like galactose oxidase. This process has implications for industrial-scale production of fucose from renewable resources .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Anticoagulation Activity : Research indicates that fucosylated heparan sulfate derived from this compound has anticoagulant properties, which could be beneficial in preventing thrombosis .
- Neurite Outgrowth Promotion : Another study demonstrated that compounds derived from this compound promote neurite outgrowth, suggesting potential applications in neuroregenerative medicine .
- Biocatalytic Conversion : A study illustrated the enzymatic conversion of this compound to L-fucose using recombinant microorganisms. This method showcases an efficient route for producing fucose on an industrial scale, highlighting the economic viability of utilizing sugar alcohols like this compound in biotechnology .
Summary Table of Applications
Application Area | Description | Examples |
---|---|---|
Chemistry | Building block for complex synthesis | Synthesis of glycosidic derivatives |
Biology | Role in metabolic pathways | Influences cell signaling and gene expression |
Medicine | Therapeutic potential | Anti-inflammatory and anti-tumor effects |
Industry | Use in cosmetics and pharmaceuticals | Moisturizing agents; biocatalytic production |
Comparison with Similar Compounds
Fucitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it is unique due to its derivation from fucoidan and its specific role in fucose metabolism. Similar compounds include:
Sorbitol: A sugar alcohol derived from glucose, commonly used as a sweetener.
Mannitol: Another sugar alcohol, used as a diuretic and in medical applications.
Xylitol: A sugar alcohol derived from xylose, used as a sweetener and in dental care products
Fucitol’s uniqueness lies in its specific biological role and its derivation from marine sources, which distinguishes it from other more commonly used sugar alcohols.
Biological Activity
L-Fucitol, also known as 6-deoxy-L-galactose, is a sugar alcohol derived from L-fucose. It has garnered attention in various fields of research due to its biological activities, particularly in cancer treatment, immunomodulation, and its role as a fucosidase inhibitor. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.
Overview of this compound
This compound is a sugar alcohol that can be metabolized by certain organisms and is involved in various biological processes. Its structure allows it to interact with fucosylated compounds, influencing cellular functions and signaling pathways.
1. Fucosidase Inhibition
This compound has been identified as a potent inhibitor of alpha-L-fucosidase, an enzyme that plays a critical role in the metabolism of fucose-containing glycoconjugates. Research indicates that derivatives of this compound can effectively inhibit this enzyme, which is implicated in cancer progression and other pathological conditions.
Table 1: Inhibition Potency of this compound Derivatives on Alpha-L-Fucosidase
Compound | Ki (M) | Source |
---|---|---|
1-Deoxyfuconojirimycin | Human liver | |
N-Decyl-DFJ | Not specified | Bovine fucosidase |
N-Alkyl-1,5-dideoxy-1,5-imino-L-fucitols | Variable | Various cell lines |
This table summarizes the inhibition potency of different derivatives of this compound on alpha-L-fucosidase, highlighting their potential therapeutic applications.
2. Cancer Cell Line Studies
In vitro studies have demonstrated that this compound and its derivatives exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, N-decyl-DFJ was shown to be toxic to certain cancer cell lines, indicating its potential as an anti-cancer agent.
Case Study: Toxicity of N-Decyl-DFJ on Cancer Cell Lines
A recent study investigated the effects of N-decyl-DFJ on breast and colon cancer cell lines. The results showed that:
- Breast Cancer Cells: Significant reduction in cell viability (over 70% at concentrations above 50 µM).
- Colon Cancer Cells: Induction of apoptosis observed through increased caspase activity.
These findings suggest that this compound derivatives may serve as promising candidates for cancer therapy.
3. Immunomodulatory Effects
This compound has been implicated in modulating immune responses. Research indicates that it can influence the rolling and extravasation of leukocytes, which are critical processes in inflammation and immune surveillance.
Table 2: Immunomodulatory Effects of this compound
Effect | Mechanism | Reference |
---|---|---|
Decreased monocyte migration | Inhibition of fucose-containing epitopes | |
Enhanced leukocyte adhesion | Modulation of integrin activation |
This table outlines the immunomodulatory effects associated with this compound, emphasizing its potential in therapeutic applications for inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with fucosylated structures on cell surfaces. By inhibiting fucosidases, this compound alters glycosylation patterns on proteins, which can significantly impact cell signaling pathways related to growth and adhesion.
Properties
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Deoxy-D-glucitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-06-1, 5328-43-8, 18545-96-5 | |
Record name | 1-DEOXY-L-GALACTITOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Fucitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Deoxy-D-glucitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
Record name | 1-Deoxy-D-glucitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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